molecular formula C42H37N B14359519 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole CAS No. 91811-04-0

2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole

Cat. No.: B14359519
CAS No.: 91811-04-0
M. Wt: 555.7 g/mol
InChI Key: LORSWNKKRYYZGT-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics and electroactive materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method includes the alkylation of carbazole at the nitrogen atom followed by benzylation at the 2, 3, 6, and 7 positions . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for carbazole derivatives, including this compound, often involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. Its photochemical properties allow it to absorb and emit light, making it useful in optoelectronic applications. Additionally, its ability to undergo redox reactions enables it to participate in electron transfer processes, which are crucial in many biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct photochemical and thermal stability, as well as enhanced charge transport properties. These characteristics make it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

91811-04-0

Molecular Formula

C42H37N

Molecular Weight

555.7 g/mol

IUPAC Name

2,3,6,7-tetrabenzyl-9-ethylcarbazole

InChI

InChI=1S/C42H37N/c1-2-43-41-29-37(25-33-19-11-5-12-20-33)35(23-31-15-7-3-8-16-31)27-39(41)40-28-36(24-32-17-9-4-10-18-32)38(30-42(40)43)26-34-21-13-6-14-22-34/h3-22,27-30H,2,23-26H2,1H3

InChI Key

LORSWNKKRYYZGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C(=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C1C=C(C(=C5)CC6=CC=CC=C6)CC7=CC=CC=C7

Origin of Product

United States

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